Pencolide
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Overview
Description
Preparation Methods
Pencolide is typically obtained through the fermentation of Penicillium sclerotiorum . The process involves isolating and purifying the compound from the fermentation broth. The specific strain used, Penicillium sclerotiorum jyscaumcx01, is preserved in the Guangdong Microbial Culture Collection Center . The fermentation conditions include maintaining the culture at optimal temperature and pH levels to maximize the yield of this compound.
Chemical Reactions Analysis
Pencolide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pencolide has a wide range of scientific research applications:
Mechanism of Action
Pencolide exerts its effects by inhibiting cysteine synthase, an enzyme involved in the biosynthesis of L-cysteine in Entamoeba histolytica . This inhibition disrupts the parasite’s ability to synthesize L-cysteine, leading to impaired growth and survival. The compound’s selectivity for cysteine synthase makes it a promising candidate for developing new antiamebic therapies with minimal cytotoxicity to mammalian cells .
Comparison with Similar Compounds
Pencolide can be compared to other antimicrobial compounds such as aspochalasin B, chaetoglobosin A, prochaetoglobosin III, cerulenin, and deoxyfrenolicin . These compounds also exhibit antimicrobial activity but differ in their molecular structures and mechanisms of action. This compound’s unique inhibition of cysteine synthase sets it apart from these other compounds, highlighting its potential as a novel therapeutic agent .
Properties
CAS No. |
61464-52-6 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3- |
InChI Key |
NFDKQFGUQFNACT-UTCJRWHESA-N |
Isomeric SMILES |
C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C |
Canonical SMILES |
CC=C(C(=O)O)N1C(=O)C=C(C1=O)C |
Origin of Product |
United States |
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